molecular formula C10H10ClNO3 B1429004 6-Chloro-2-cyclobutoxypyridine-3-carboxylic acid CAS No. 1343804-87-4

6-Chloro-2-cyclobutoxypyridine-3-carboxylic acid

Cat. No.: B1429004
CAS No.: 1343804-87-4
M. Wt: 227.64 g/mol
InChI Key: FZLADSJVOIUUHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-cyclobutoxypyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids This compound is characterized by the presence of a chloro substituent at the 6th position, a cyclobutoxy group at the 2nd position, and a carboxylic acid group at the 3rd position of the pyridine ring

Mechanism of Action

Biochemical Analysis

Biochemical Properties

6-Chloro-2-cyclobutoxypyridine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as an inhibitor or activator of specific enzymes, thereby influencing the rate of biochemical reactions. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it may inhibit or activate certain signaling pathways, leading to changes in cell proliferation, differentiation, or apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it can cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in altered cellular functions and metabolic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to reduced efficacy or altered biological activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it may cause toxic or adverse effects, including cellular damage or organ toxicity. Threshold effects are often observed, where a specific dosage range produces the desired biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other metabolites. These interactions can affect metabolic flux and alter metabolite levels within cells. Understanding these pathways is essential for elucidating the compound’s overall biological effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution. These interactions can influence its localization and accumulation within different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-cyclobutoxypyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, a typical synthetic route might involve the reaction of 2-cyclobutoxypyridine with a chlorinating agent such as thionyl chloride to introduce the chloro substituent at the 6th position. The resulting intermediate can then be subjected to carboxylation using carbon dioxide in the presence of a suitable base to form the carboxylic acid group at the 3rd position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient and consistent product formation. The use of automated systems and advanced purification techniques such as crystallization and chromatography can help achieve high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-cyclobutoxypyridine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro substituent at the 6th position can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides. Reduction reactions can convert the carboxylic acid group to an alcohol.

    Coupling Reactions: The pyridine ring can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to facilitate nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the carboxylic acid group.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

    Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce esters, amides, or alcohols.

Scientific Research Applications

6-Chloro-2-cyclobutoxypyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound can be used as a probe to study biological processes involving pyridine derivatives.

    Industry: The compound can be used in the production of agrochemicals, materials science, and other industrial applications.

Comparison with Similar Compounds

Similar Compounds

    6-Chloropyridine-3-carboxylic acid: Lacks the cyclobutoxy group, which can affect its reactivity and applications.

    2-Cyclobutoxypyridine-3-carboxylic acid: Lacks the chloro substituent, which can influence its chemical properties and biological activity.

    6-Chloro-2-methoxypyridine-3-carboxylic acid: Contains a methoxy group instead of a cyclobutoxy group, leading to differences in steric and electronic effects.

Uniqueness

6-Chloro-2-cyclobutoxypyridine-3-carboxylic acid is unique due to the presence of both the chloro and cyclobutoxy substituents, which can impart distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

6-chloro-2-cyclobutyloxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c11-8-5-4-7(10(13)14)9(12-8)15-6-2-1-3-6/h4-6H,1-3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLADSJVOIUUHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=C(C=CC(=N2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1343804-87-4
Record name 6-chloro-2-cyclobutoxypyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-2-cyclobutoxypyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
6-Chloro-2-cyclobutoxypyridine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
6-Chloro-2-cyclobutoxypyridine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
6-Chloro-2-cyclobutoxypyridine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
6-Chloro-2-cyclobutoxypyridine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
6-Chloro-2-cyclobutoxypyridine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.